6-氯-2-色酮

描述

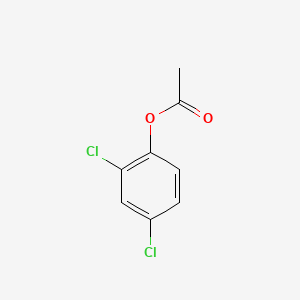

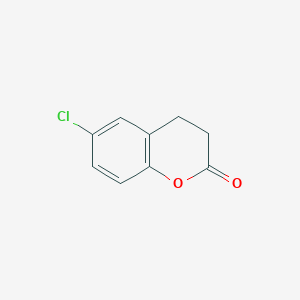

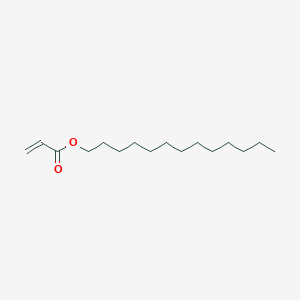

6-Chloro-2-chromanone is a chemical compound with the molecular formula C9H7ClO2 . It is a white solid and is used as a chemical and organic intermediate for pharmaceuticals . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .

Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis

Chromanone or Chroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities . It is used as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .Physical And Chemical Properties Analysis

6-Chloro-2-chromanone is a white solid . It has a molecular weight of 182.61 .科学研究应用

Anti-inflammatory Applications

Chromanone derivatives have been identified as having significant roles in the pathological mechanisms of various inflammation-related diseases such as cancer, Alzheimer’s, diabetes, atherosclerosis, and cardiovascular disorders. Their localized protective reaction to infection or injury is crucial in therapeutic interventions .

Neuroprotective Effects

In vitro studies have shown that certain chromanone derivatives exhibit high binding affinities to amyloid-beta (Aβ) plaques, which are associated with Alzheimer’s disease. This suggests potential applications in the development of treatments for neurodegenerative disorders .

Antioxidant Properties

Chromanones are associated with antioxidant effects, which are beneficial in combating oxidative stress within the body. This property is essential for preventing and treating diseases where oxidative damage is a significant factor .

Anti-HIV Activity

Some chromanone derivatives have demonstrated anti-HIV properties, indicating their potential use in the development of antiretroviral therapies .

Anti-cancer Potential

Chromanones have been studied for their anti-breast cancer properties, suggesting their use as a chemical synthon in the design and synthesis of therapeutic agents targeting breast cancer .

Synthesis of Complex Flavonoids

Chromanones are involved in the synthesis of complex flavonoids, which have various biological activities and are used in traditional medicine and as dietary supplements .

Photoredox Catalysis

Visible-light synthesis of chroman-2-ones involves photoredox catalysis, indicating their role in green chemistry applications where they can act as intermediates in organic synthesis under environmentally friendly conditions .

Versatile Biological Scaffold

The chroman scaffold is versatile and biologically attractive, with applications ranging from synthesis techniques to serving as a key intermediate in pharmaceutical research .

Chromanone-A Prerogative Therapeutic Scaffold: An Overview Visible-light synthesis of 4-substituted-chroman-2-ones and 2… 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold Design and synthesis of chroman derivatives with dual anti-breast…

安全和危害

While specific safety and hazard information for 6-Chloro-2-chromanone was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment, including chemical impermeable gloves, is advised .

作用机制

Target of Action

6-Chloro-chroman-2-one, a derivative of chromanone, is a heterobicyclic compound . Chromanone derivatives have been found to exhibit a wide range of biological activities . The primary targets of chromanone derivatives include enzymes such as aromatase and pteridine reductase-1 . Aromatase is a key enzyme in estrogen biosynthesis, making it a significant target for the treatment of estrogen-dependent breast cancer . Pteridine reductase-1 is a target for antiparasitic activity .

Mode of Action

The interaction of 6-Chloro-chroman-2-one with its targets leads to inhibition of the enzymes’ activities . For instance, when interacting with aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels and potentially slowing the growth of estrogen-dependent breast cancer cells .

Biochemical Pathways

The action of 6-Chloro-chroman-2-one affects several biochemical pathways. In the case of aromatase inhibition, it impacts the biosynthesis of estrogen from androgens . When targeting pteridine reductase-1, it influences the metabolic pathways of parasites, leading to their inhibition .

Result of Action

The molecular and cellular effects of 6-Chloro-chroman-2-one’s action depend on its targets. By inhibiting aromatase, it can potentially slow the growth of estrogen-dependent breast cancer cells . Its antiparasitic activity, resulting from the inhibition of pteridine reductase-1, leads to significant inhibition against parasites like T. brucei and L. infantum .

属性

IUPAC Name |

6-chloro-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMNLXQACWRZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295781 | |

| Record name | 6-Chloro-2-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4377-63-3 | |

| Record name | 4377-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

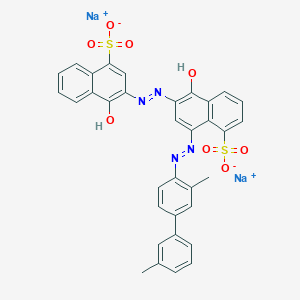

![4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B1594419.png)

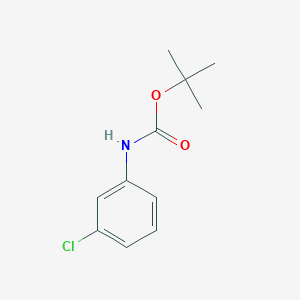

![1-Naphthalenamine, 4-[(4-aminophenyl)azo]-](/img/structure/B1594426.png)